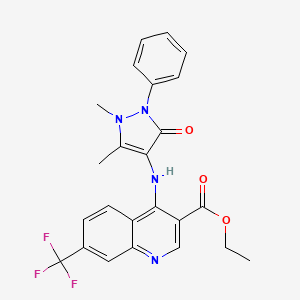

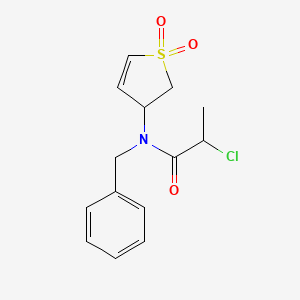

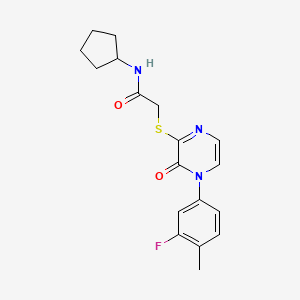

3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide” is a compound that has been studied for its potential antiviral properties . It is part of a series of compounds known as 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides . These compounds have been found to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus that causes COVID-19 .

Molecular Structure Analysis

The molecular structure of “3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide” is not explicitly provided in the retrieved papers .Chemical Reactions Analysis

The specific chemical reactions involving “3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide” are not detailed in the retrieved papers .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide” are not detailed in the retrieved papers .Applications De Recherche Scientifique

Organic Synthesis

The compound can be synthesized by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . This method provides a convenient way for the preparation of amides through N, N ′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .

Anti-Inflammatory Applications

Indole derivatives, such as the compound , have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of various types of arthritis and musculoskeletal disorders .

Antiviral Applications

Indole derivatives have shown potential as antiviral agents . Specific derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anticancer Applications

Indole derivatives have been found to possess anticancer properties . The specific mechanisms of action are still under investigation, but the presence of the indole nucleus in these compounds appears to play a key role .

Anti-HIV Applications

Some indole derivatives have been reported to have anti-HIV properties . The specific mechanisms of action and the potential for development into effective treatments are areas of ongoing research .

Antioxidant Applications

Indole derivatives have been found to possess antioxidant properties . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases including neurodegenerative disorders, cardiovascular diseases, and cancer .

Antimicrobial Applications

Indole derivatives have been found to possess antimicrobial properties . This makes them potentially useful in the treatment of various bacterial and fungal infections .

Antidiabetic Applications

Indole derivatives have been found to possess antidiabetic properties . This makes them potentially useful in the management of diabetes .

Mécanisme D'action

Target of Action

The primary target of 3-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide is the RNA-dependent RNA polymerase (RdRp) of certain viruses . RdRp is an essential enzyme in the life cycle of RNA viruses and is responsible for the replication of the virus’s RNA genome .

Mode of Action

3-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide interacts with its target RdRp, leading to the inhibition of viral replication

Biochemical Pathways

The compound’s interaction with RdRp affects the viral replication pathway, leading to a decrease in the production of new viral particles . This disruption of the viral life cycle can lead to a reduction in viral load and potentially aid in the treatment of viral infections.

Result of Action

The result of the action of 3-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide is the inhibition of viral replication, which can lead to a decrease in viral load . This can potentially alleviate symptoms and aid in the recovery of viral infections.

Safety and Hazards

Propriétés

IUPAC Name |

3-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2OS/c28-23(16-15-19-9-3-1-4-10-19)26-17-18-29-25-21-13-7-8-14-22(21)27-24(25)20-11-5-2-6-12-20/h1-14,27H,15-18H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTQMOMLKAZGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2528618.png)

![8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2528619.png)

![4-(4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)-6-fluoroquinoline-3-carbonitrile](/img/structure/B2528621.png)

![Imidazo[1,5-a]pyridine-6-carbonitrile](/img/structure/B2528624.png)

![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid](/img/structure/B2528627.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2528629.png)